QCA570 - 2207569-08-0

QCA570

Catalog Number: EVT-281174
CAS Number: 2207569-08-0
Molecular Formula: C39H33N7O4S
Molecular Weight: 695.798
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

QCA570 is a novel proteolysis targeting chimera (PROTAC) degrader designed to target the bromodomain and extra-terminal (BET) proteins, specifically BRD2, BRD3, and BRD4. [, , , ] These proteins act as epigenetic "readers" and play a crucial role in regulating gene transcription. [] QCA570 is a promising therapeutic candidate for various cancers, including acute myeloid leukemia and lung cancer. [, , ]

Mechanism of Action

QCA570 functions by inducing the degradation of BET proteins, primarily BRD2, BRD3, and BRD4. [, , , ] This degradation is achieved through the PROTAC mechanism, which utilizes the cellular ubiquitin-proteasome system to selectively degrade target proteins. [, ] The degradation of BET proteins by QCA570 leads to the downregulation of several oncogenic proteins, including c-MYC, EZH2, and Mcl-1, through transcriptional suppression and/or protein degradation. [, , , ] This downregulation ultimately results in cell cycle arrest, apoptosis induction, and inhibition of cancer cell growth. [, , , ]

Applications
  • Acute Myeloid Leukemia (AML): QCA570 exhibited potent activity against a large cohort of primary AML samples, including those resistant to conventional BET inhibitors. [] It demonstrated superior efficacy compared to its parent BET inhibitor, HYD276, in inhibiting cell growth and inducing apoptosis in AML cells. []
  • Lung Cancer: QCA570 effectively suppressed the growth of various human lung cancer cell lines, inducing apoptosis in vitro. [] Importantly, it demonstrated synergy with osimertinib, a third-generation EGFR tyrosine kinase inhibitor, in suppressing the growth of osimertinib-resistant lung cancer cells both in vitro and in vivo. []
  • Bladder Cancer: QCA570 effectively degraded BRD4 protein in bladder cancer cells, leading to decreased levels of EZH2 and c-MYC. [] It also exhibited significant antiproliferative activity, induced apoptosis, and caused cell cycle arrest in these cells. []

HYD276

Compound Description: HYD276 is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. [] It binds to the bromodomains of BET proteins, preventing them from binding to acetylated lysine residues on histones. This disrupts the ability of BET proteins to regulate gene expression.

Relevance: HYD276 is structurally related to QCA570 and served as the foundation for the development of QCA570. QCA570 is a proteolysis targeting chimera (PROTAC) that incorporates a BET inhibitor moiety based on HYD276. By linking the BET inhibitor to an E3 ligase ligand, QCA570 promotes the degradation of BET proteins, resulting in a more potent and sustained inhibition of BET protein function compared to HYD276. []

Compound Description: Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations. [] It works by blocking the activity of mutated EGFR proteins, which are involved in cancer cell growth and survival.

Relevance: While not structurally related to QCA570, osimertinib is relevant in the context of combination therapy. Studies have demonstrated a synergistic effect when QCA570 is combined with osimertinib in suppressing the growth of osimertinib-resistant EGFR-mutant NSCLC cells in vitro and in vivo. [] This suggests the potential of using QCA570 to overcome acquired resistance to osimertinib in NSCLC treatment.

BRD4, BRD3, and BRD2 proteins

Compound Description: BRD4, BRD3, and BRD2 are members of the BET family of proteins. [, ] These proteins play a crucial role in epigenetic regulation of gene transcription by binding to acetylated lysine residues on histones. This binding recruits transcriptional machinery and influences gene expression.

Relevance: BRD4, BRD3, and BRD2 are direct targets of QCA570. QCA570 effectively induces degradation of these BET proteins, leading to the inhibition of their function and subsequent downstream effects on gene expression. [, ] QCA570 exhibits a significantly greater ability to degrade these BET proteins compared to BET inhibitors like HYD276, leading to enhanced efficacy. []

Mcl-1

Relevance: While not a direct target of QCA570, Mcl-1 is significantly affected by its action. QCA570 treatment leads to a decrease in Mcl-1 levels through transcriptional suppression and protein degradation. [] This reduction in Mcl-1 levels plays a critical role in mediating the apoptosis induced by QCA570 in cancer cells.

EZH2

Relevance: Similar to Mcl-1, EZH2 is not a direct target of QCA570 but is impacted by its downstream effects. QCA570 treatment leads to a decrease in EZH2 levels through transcriptional suppression and protein degradation. [] This reduction in EZH2 levels further contributes to the anti-cancer activity of QCA570.

c-MYC

Relevance: QCA570 treatment results in the repression of c-MYC expression. [, ] This downregulation of c-MYC expression is thought to be a key mechanism by which QCA570 exerts its anti-cancer effects, as c-MYC is a crucial driver of tumorigenesis in many cancers.

Properties

CAS Number

2207569-08-0

Product Name

QCA570

IUPAC Name

3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C39H33N7O4S

Molecular Weight

695.798

InChI

InChI=1S/C39H33N7O4S/c1-25-42-43-35-24-50-23-32-30(19-26-9-4-2-5-10-26)34(51-39(32)46(25)35)16-14-27-20-40-44(21-27)18-7-3-6-11-28-12-8-13-29-31(28)22-45(38(29)49)33-15-17-36(47)41-37(33)48/h2,4-5,8-10,12-13,20-21,33H,3,7,15,17-19,22-24H2,1H3,(H,41,47,48)

InChI Key

RTVTYLRQKKDYMQ-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)CC8=CC=CC=C8

Solubility

Soluble in DMSO

Synonyms

QCA570; QCA-570; QCA 570;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.